For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Rosmarinate
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for rosmarinate. The information is intended to support research and development efforts in fields such as pharmacology, phytochemistry, and drug discovery.
Chemical Structure of Rosmarinate
Rosmarinate is the conjugate base of rosmarinic acid, a naturally occurring polyphenolic compound.[1] At a physiological pH of 7.3, rosmarinate is the major species.[1] Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[2][3] The chemical formula for rosmarinic acid is C₁₈H₁₆O₈, and for rosmarinate, it is C₁₈H₁₅O₈⁻.[1][4]
The systematic IUPAC name for rosmarinate is 3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate.[1] The stereoisomer with (R)-configuration at the chiral center is known as (R)-rosmarinate.[5]
Key structural features include:
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Two Phenyl Rings: Both rings are substituted with two hydroxyl groups, classifying it as a catechol.
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An Ester Linkage: Connecting the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties.
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A Carboxylate Group: In the deprotonated form (rosmarinate), this group is negatively charged.
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An α,β-Unsaturated Carbonyl Group: Part of the caffeic acid moiety.
Chemical Identifiers
| Identifier | Rosmarinate (C₁₈H₁₅O₈⁻) | Rosmarinic Acid (C₁₈H₁₆O₈) |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate[1] | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid[4] |
| SMILES | C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[1] | C1=CC(=C(C=C1C--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[4] |
| InChI | InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+[1] | InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1[4] |
| InChIKey | DOUMFZQKYFQNTF-ZZXKWVIFSA-M[1] | DOUMFZQKYFQNTF-WUTVXBCWSA-N[4] |
| PubChem CID | 5315614[1] | 5281792[4] |
Physicochemical Properties
The physicochemical properties of rosmarinate and its parent acid are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Computed Properties of Rosmarinate
| Property | Value | Source |
| Molecular Weight | 359.3 g/mol | PubChem[1] |
| Exact Mass | 359.07669243 Da | PubChem[1] |
| Topological Polar Surface Area | 147 Ų | PubChem[1] |
| Heavy Atom Count | 26 | PubChem[1] |
| Formal Charge | -1 | PubChem[1] |
| Complexity | 514 | PubChem[1] |
Experimental Properties of Rosmarinic Acid
| Property | Value | Source |
| Physical Description | Crystalline solid, Red-orange powder | HMDB, LookChem[2][4] |
| Melting Point | 171-175 °C | LookChem[4] |
| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, or dimethylformamide to approximately 25 mg/mL. | Cayman Chemical[4][6] |
| Density | 1.547 g/cm³ | LookChem[4] |
| pKa | 2.92 (first deprotonation) | Danaf et al.[7] |
Experimental Protocols
Ultrasound-Assisted Extraction of Rosmarinic Acid from Rosmarinus officinalis
This protocol is based on a method optimized for high extraction efficiency using an ionic liquid solvent.
Materials and Equipment:
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Dried Rosmarinus officinalis leaves, powdered
-
1-octyl-3-methylimidazolium bromide ([C8mim]Br)
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Ultrasonic bath
-
Filtration apparatus
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Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Soaking: Mix the powdered rosemary leaves with [C8mim]Br at a solid-to-liquid ratio of 1:20 (g/mL). Allow the mixture to soak for 2 hours at room temperature.[3]
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a power of 220 W.[3]
-
Separation: After sonication, separate the liquid extract from the solid plant material by filtration.
-
Solvent Recovery: Recover the ionic liquid and concentrate the extract using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to isolate rosmarinic acid.
-
Analysis: Quantify the yield of rosmarinic acid in the extract using a validated HPLC method.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid (or another acidifier)
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid
-
-
A typical gradient might run from 10% B to 70% B over 30 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure rosmarinic acid standard in the mobile phase or a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: ~330 nm (the λmax for rosmarinic acid)
-
-
Quantification: Identify the rosmarinic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard calibration curve.
Biosynthesis Pathway of Rosmarinate
Rosmarinic acid biosynthesis involves enzymes from the phenylpropanoid and tyrosine-derived pathways.[2] A key step is the transfer of a caffeoyl group from caffeoyl-CoA to 3,4-dihydroxyphenyllactic acid, a reaction catalyzed by rosmarinate synthase.[2]
Caption: Biosynthesis pathway of rosmarinate from precursors.
References
- 1. Rosmarinate | C18H15O8- | CID 5315614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosmarinic acid - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]
- 4. Rosmarinic Acid | C18H16O8 | CID 5281792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-rosmarinate | C18H15O8- | CID 25245604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Rosmarinic acid (HMDB0003572) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
